molecular formula C16H16O2 B077771 3,5-Dimethyl-4'-methoxybenzophenone CAS No. 10472-83-0

3,5-Dimethyl-4'-methoxybenzophenone

Cat. No.: B077771
CAS No.: 10472-83-0
M. Wt: 240.3 g/mol
InChI Key: DOCOUFNXYZJBOV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2. . The compound’s structure consists of a benzophenone core with two methyl groups at the 3 and 5 positions and a methoxy group at the 4’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production methods for 3,5-Dimethyl-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: 3,5-Dimethyl-4’-hydroxybenzophenone

    Reduction: 3,5-Dimethyl-4’-methoxybenzyl alcohol

    Substitution: Halogenated derivatives of 3,5-Dimethyl-4’-methoxybenzophenone

Scientific Research Applications

3,5-Dimethyl-4’-methoxybenzophenone has several scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as herbicidal properties.

    Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzophenones.

    Industry: Utilized in the development of UV-absorbing materials and photostabilizers.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at both 4 and 4’ positions.

    3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: Contains fluorine atoms at the 3 and 5 positions instead of methyl groups.

    4-Methoxybenzophenone: Lacks the methyl groups at the 3 and 5 positions.

Uniqueness

3,5-Dimethyl-4’-methoxybenzophenone is unique due to the presence of both methyl and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCOUFNXYZJBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641490
Record name (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10472-83-0
Record name (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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